molecular formula C9H10N4O2 B13897105 3-(Hydroxymethyl)-1-(1-methylpyrazol-3-yl)pyridazin-4-one

3-(Hydroxymethyl)-1-(1-methylpyrazol-3-yl)pyridazin-4-one

Cat. No.: B13897105
M. Wt: 206.20 g/mol
InChI Key: COUOZWVHPIBPDY-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-1-(1-methylpyrazol-3-yl)pyridazin-4-one is a synthetic organic compound that belongs to the class of pyridazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-1-(1-methylpyrazol-3-yl)pyridazin-4-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole ring: Starting with a suitable precursor, such as 1-methyl-3-pyrazolecarboxaldehyde, the pyrazole ring can be formed through cyclization reactions.

    Introduction of the pyridazinone moiety: The pyridazinone ring can be introduced via condensation reactions with appropriate hydrazine derivatives.

    Hydroxymethylation: The hydroxymethyl group can be introduced through reactions with formaldehyde or other hydroxymethylating agents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form aldehyde or carboxylic acid derivatives.

    Reduction: The compound can be reduced to form various reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole or pyridazinone rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield aldehyde or carboxylic acid derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or tool for studying biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-1-(1-methylpyrazol-3-yl)pyridazin-4-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone derivatives: Compounds with similar pyridazinone structures.

    Pyrazole derivatives: Compounds with similar pyrazole structures.

Uniqueness

The uniqueness of 3-(Hydroxymethyl)-1-(1-methylpyrazol-3-yl)pyridazin-4-one lies in its specific combination of functional groups and ring structures, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C9H10N4O2

Molecular Weight

206.20 g/mol

IUPAC Name

3-(hydroxymethyl)-1-(1-methylpyrazol-3-yl)pyridazin-4-one

InChI

InChI=1S/C9H10N4O2/c1-12-4-3-9(11-12)13-5-2-8(15)7(6-14)10-13/h2-5,14H,6H2,1H3

InChI Key

COUOZWVHPIBPDY-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)N2C=CC(=O)C(=N2)CO

Origin of Product

United States

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